

Deoxypheganomycin D: A Technical Guide to a Novel Anti-Mycobacterial Agent

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Compound of Interest

Compound Name: Deoxypheganomycin D

Cat. No.: B1670261

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Abstract

Deoxypheganomycin D has been identified as a specific inhibitor of mycobacteria, demonstrating bacteriostatic activity against *Mycobacterium smegmatis*.^[1] Its unique mode of action, which appears to involve the mycobacterial cell membrane and specific lipid components of the cell wall, coupled with a lack of cross-resistance to several existing antibiotics, positions it as a compound of interest for further investigation in the fight against mycobacterial diseases, including tuberculosis.^[1] This technical guide provides a comprehensive overview of the current knowledge on **Deoxypheganomycin D**, including its known anti-mycobacterial activity, and presents detailed experimental protocols for its further evaluation as a potential therapeutic agent.

Introduction

Tuberculosis, caused by *Mycobacterium tuberculosis*, remains a significant global health threat, necessitating the discovery and development of novel anti-mycobacterial agents with unique mechanisms of action. **Deoxypheganomycin D** is a peptide antibiotic that has shown promise as a specific inhibitor of mycobacteria.^[1] Early studies on *Mycobacterium smegmatis* ATCC 607 revealed its bacteriostatic properties and suggested a mechanism of action distinct from many currently used antibiotics.^[1] This document serves as a technical resource for researchers, outlining the foundational data on **Deoxypheganomycin D** and providing

standardized protocols to guide future in-depth studies into its efficacy, mechanism of action, and therapeutic potential.

Physicochemical Properties

Property	Value	Reference
CAS Number	69280-94-0	[2] [3]
Molecular Formula	C30H47N9O11	[2] [3]
Molecular Weight	709.75 g/mol	[2] [3]
Appearance	Solid powder	[2]
Solubility	Soluble in DMSO	[2]

In Vitro Anti-Mycobacterial Activity

The primary research on **Deoxypheganomycin D** has focused on its activity against *Mycobacterium smegmatis* ATCC 607. The key findings from these studies are summarized below.

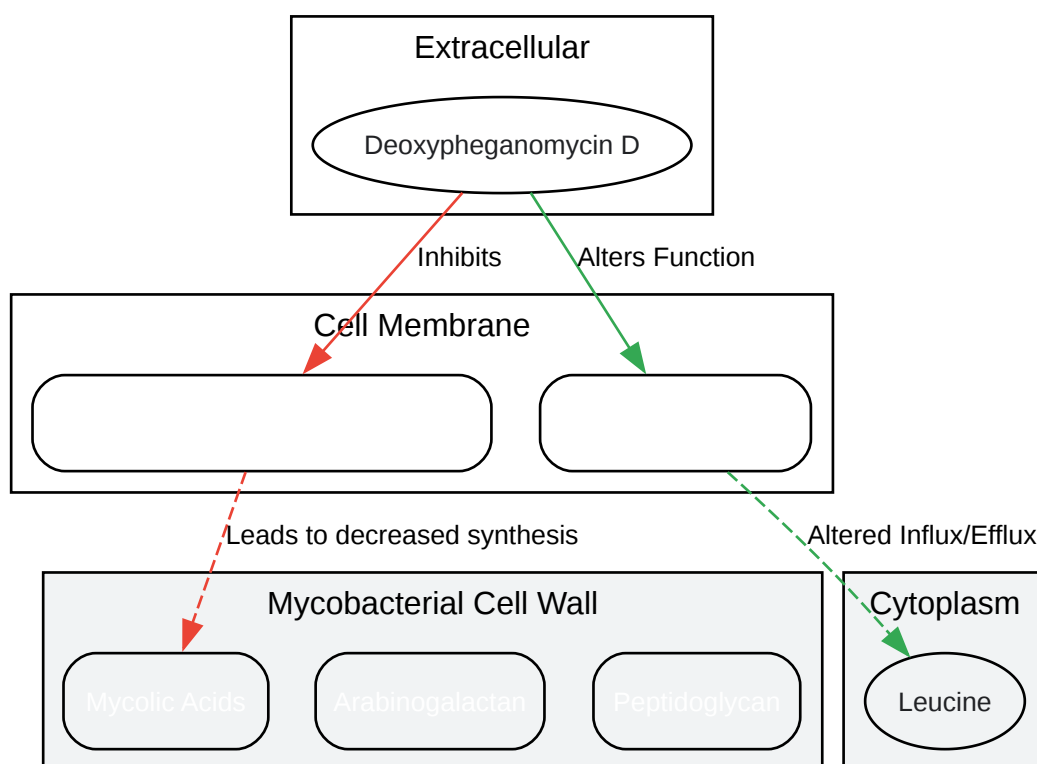
Parameter	Concentration	Observation	Species	Reference
Growth Inhibition	As high as 7×10^{-5} M	Bacteriostatic	M. smegmatis	[1]
Partial Growth Inhibition	2.8×10^{-7} M	No significant inhibition of DNA, RNA, or protein synthesis. Marked decrease (13% of control) in [14 C]glycerol-derived radioactivity in cell walls.	M. smegmatis	[1]
Membrane Effects	7×10^{-6} M	Affects influx of leucine (but not thymidine) and has the reverse effect on efflux.	M. smegmatis	[1]
Cross-Resistance	Not Applicable	No cross-resistance observed with paromomycin, capreomycin, viomycin, streptothricin, kanamycin, and streptomycin.	M. smegmatis	[1]

Proposed Mechanism of Action

The available data suggests that **Deoxypheganomycin D**'s anti-mycobacterial effect is related to its impact on the cell membrane and specific lipid components of the cell wall.[1] The compound appears to disrupt the normal functioning of the cell membrane, as evidenced by its effects on leucine influx and efflux.[1] Furthermore, the significant reduction in the incorporation

of glycerol-derived radioactivity into the cell walls of treated *M. smegmatis* points towards an inhibition of cell wall biosynthesis, potentially targeting the synthesis or transport of lipid precursors.^[1]

Hypothesized Mechanism of Action of Deoxypheganomycin D



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Caption: Hypothesized mechanism of **Deoxypheganomycin D** targeting cell wall lipid synthesis and membrane transport.

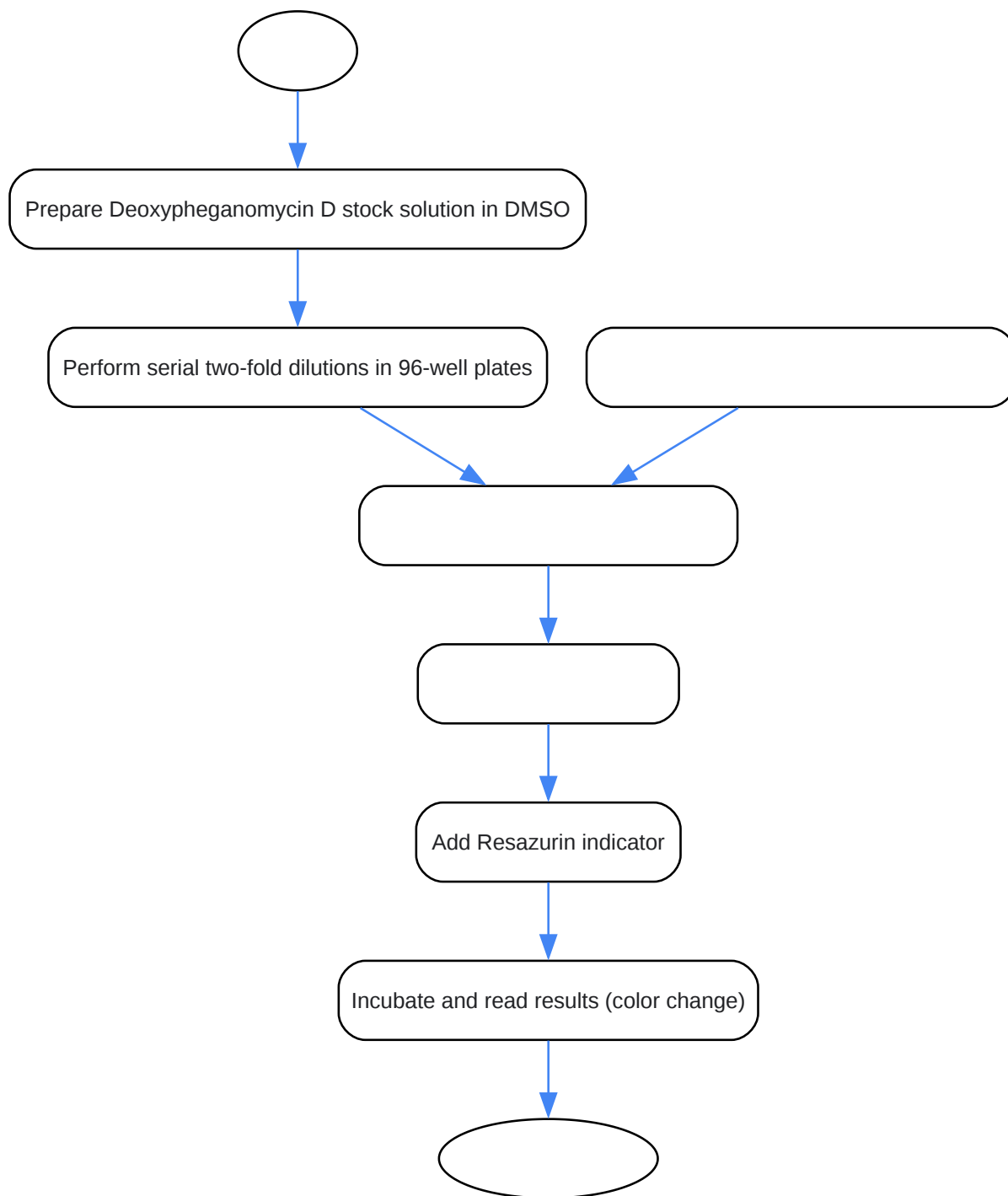
Experimental Protocols

The following are detailed, standardized protocols for the further evaluation of **Deoxypheganomycin D** as an anti-mycobacterial agent.

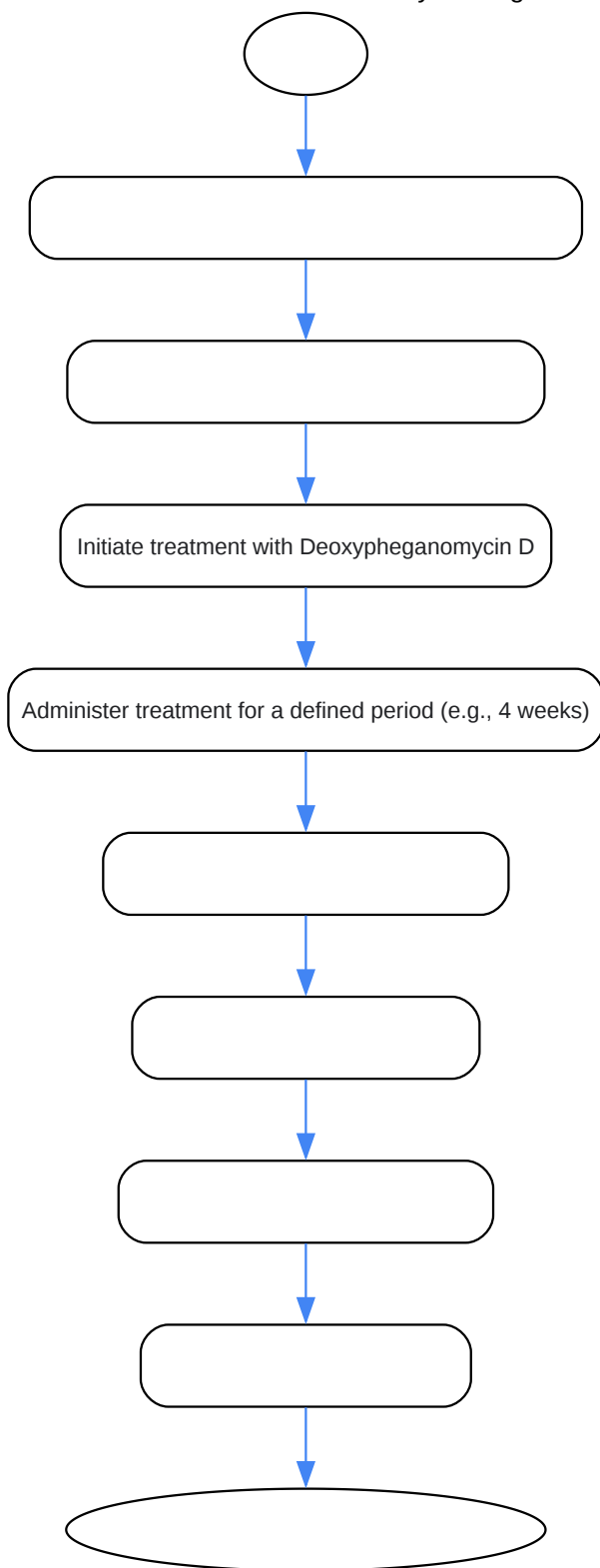
Minimum Inhibitory Concentration (MIC) Determination against *Mycobacterium tuberculosis*

This protocol is adapted from standard broth microdilution methods for *M. tuberculosis*.

Workflow for MIC Determination



Workflow for In Vivo Efficacy Testing

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References

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